molecular formula C15H15ClN2O3 B11976151 2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone

2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone

Katalognummer: B11976151
Molekulargewicht: 306.74 g/mol
InChI-Schlüssel: QFTUBHCAIZYMNP-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone is an organic compound with a complex structure that includes a chlorophenyl group, a furan ring, and a hydrazone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group and the hydrazone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the hydrazone moiety or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups to the chlorophenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with certain enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorophenyl)-1-(5-((2,2-dimethylhydrazono)methyl)furan-2-yl)-2-hydroxyethanone: shares similarities with other hydrazone-containing compounds and furan derivatives.

    4-Chlorophenylhydrazone: Another compound with a hydrazone moiety and a chlorophenyl group.

    Furan-2-carbaldehyde: A simpler furan derivative that can be used as a starting material for more complex syntheses.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C15H15ClN2O3

Molekulargewicht

306.74 g/mol

IUPAC-Name

2-(4-chlorophenyl)-1-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]-2-hydroxyethanone

InChI

InChI=1S/C15H15ClN2O3/c1-18(2)17-9-12-7-8-13(21-12)15(20)14(19)10-3-5-11(16)6-4-10/h3-9,14,19H,1-2H3/b17-9+

InChI-Schlüssel

QFTUBHCAIZYMNP-RQZCQDPDSA-N

Isomerische SMILES

CN(C)/N=C/C1=CC=C(O1)C(=O)C(C2=CC=C(C=C2)Cl)O

Kanonische SMILES

CN(C)N=CC1=CC=C(O1)C(=O)C(C2=CC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.